Benzyltriphenyltin
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Overview
Description
Benzyltriphenyltin is an organotin compound with the empirical formula C25H22Sn. It consists of a tin atom bonded to a benzyl group and three phenyl groups. This compound is part of the broader class of triphenyltin compounds, which have been extensively studied for their unique chemical properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyltriphenyltin can be synthesized through various methods. One common approach involves the reaction of benzyl halides with triphenyltin hydride under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, this compound is often produced using microwave irradiation techniques. This method involves the reaction of benzyl bromides with triphenyltin hydride in the presence of THF at around 60°C for approximately 30 minutes. This approach is favored for its efficiency and high yield, often achieving quantitative yields of 87-98% .
Chemical Reactions Analysis
Types of Reactions: Benzyltriphenyltin undergoes various chemical reactions, including:
Oxidation: The benzylic position is particularly reactive, and oxidation can lead to the formation of benzoic acids.
Substitution: this compound can participate in substitution reactions, where the benzyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions is commonly used for oxidation reactions.
Substitution: N-bromosuccinimide (NBS) is often used as a bromine source for substitution reactions.
Major Products:
Oxidation: Benzoic acids are the primary products of oxidation reactions.
Substitution: Various substituted benzyl derivatives can be formed depending on the reagents used.
Scientific Research Applications
Benzyltriphenyltin has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions.
Biology: Studies have explored its interactions with proteins and its potential as a biocidal agent.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an antitumor agent.
Industry: this compound is used in the production of organic light-emitting diodes (OLEDs) and other advanced materials
Mechanism of Action
The mechanism of action of benzyltriphenyltin involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and alter their conformation, leading to changes in their activity. This interaction is crucial for its biocidal properties and its potential use in medical applications .
Comparison with Similar Compounds
- Triphenyltin Hydride (Ph3SnH)
- Triphenyltin Hydroxide (Ph3SnOH)
- Triphenyltin Chloride (Ph3SnCl)
- Triphenyltin Acetate (Ph3SnOAc)
Comparison: Benzyltriphenyltin is unique among triphenyltin compounds due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity. For example, the benzylic position in this compound is more reactive compared to other triphenyltin compounds, making it suitable for specific oxidation and substitution reactions .
Properties
CAS No. |
2847-58-7 |
---|---|
Molecular Formula |
C25H22Sn |
Molecular Weight |
441.2 g/mol |
IUPAC Name |
benzyl(triphenyl)stannane |
InChI |
InChI=1S/C7H7.3C6H5.Sn/c1-7-5-3-2-4-6-7;3*1-2-4-6-5-3-1;/h2-6H,1H2;3*1-5H; |
InChI Key |
QRDHEUGWMQEUHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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